molecular formula C12H8Cl3N3O2 B12914048 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide CAS No. 87847-99-2

2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B12914048
CAS No.: 87847-99-2
M. Wt: 332.6 g/mol
InChI Key: XJBYOGWEVKWYEV-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery. This compound features a multi-chlorinated pyrimidine core coupled with a 3-methoxyaniline cap group, a structural motif recognized for its significant potential in medicinal chemistry . While specific biological data for this exact compound is not available in the public domain, its close structural analogs are extensively investigated as cap groups in the design of novel enzyme inhibitors . For instance, the 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold is a privileged structure in developing potent histone deacetylase (HDAC) inhibitors for anticancer research . Similarly, 2,4,6-trisubstituted pyrimidines serve as core templates for discovering inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, for antimalarial drug development . The reactive chlorine atoms on the pyrimidine ring offer versatile sites for nucleophilic aromatic substitution, allowing researchers to systematically introduce diverse amine or other functional groups to explore structure-activity relationships (SAR) and optimize drug-like properties . This makes it an indispensable building block for constructing compound libraries aimed at hitting challenging biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

CAS No.

87847-99-2

Molecular Formula

C12H8Cl3N3O2

Molecular Weight

332.6 g/mol

IUPAC Name

2,4,6-trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C12H8Cl3N3O2/c1-20-7-4-2-3-6(5-7)16-11(19)8-9(13)17-12(15)18-10(8)14/h2-5H,1H3,(H,16,19)

InChI Key

XJBYOGWEVKWYEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylaniline. This reaction produces 2,4,6-trichloropyrimidine, which is then further reacted with 3-methoxyaniline under specific conditions to yield the final product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide, have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens due to their ability to inhibit key enzymes involved in microbial metabolism.

  • Case Study : A study demonstrated that pyrimidine derivatives could inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory processes. The presence of the methoxy group in this compound enhances its lipophilicity and bioavailability, making it a candidate for further pharmacological evaluation.

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Its structural features allow it to interact with biological targets involved in inflammation.

  • Case Study : In vitro studies have shown that compounds similar to this compound can reduce inflammatory markers in cell cultures, suggesting its application in treating inflammatory diseases .

Anticancer Potential

Research into pyrimidine derivatives has revealed their potential as anticancer agents. The compound may inhibit tumor growth by targeting specific cellular pathways.

  • Case Study : Investigations into related pyrimidine compounds have indicated activity against various cancer cell lines, highlighting their potential use in cancer therapy .

Herbicidal Activity

This compound is part of a class of compounds known for their herbicidal properties. It has been studied for its effectiveness in controlling specific weed species.

  • Synergistic Effects : Research indicates that when combined with other herbicides, such as glyphosate or imidazolinone derivatives, this compound can enhance herbicidal activity while reducing the necessary application rates .

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and neurodegeneration. The compound may exert its effects by binding to active sites on proteins, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-5-carboxamide derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide with analogous compounds.

Structural and Functional Differences

Key Compounds for Comparison:

This compound

2-Amino-4-methoxy-N-[8-[(3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl]pyrimidine-5-carboxamide (CAS: 84923-29-5)

Table 1: Structural and Functional Comparison
Feature This compound 2-Amino-4-methoxy-N-[8-[(3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl]pyrimidine-5-carboxamide
Pyrimidine Substituents 2,4,6-Trichloro (electron-withdrawing) 2-Amino, 4-Methoxy (electron-donating)
N-Substituent 3-Methoxyphenyl Bicyclic 8-azabicyclo[3.2.1]octane with 3-methoxyphenylmethyl group
Target NNMT (diabetes therapy) Not explicitly stated; structural features suggest potential CNS or kinase targeting
Lipophilicity (LogP) High (predicted) Moderate (amino and methoxy groups may improve solubility)
Therapeutic Indication Metabolic disorders Unspecified; bicyclic structure may enable blood-brain barrier penetration

Research Findings and Implications

Substituent Effects on Activity

  • Chlorine vs. Amino/Methoxy Groups: The trichloro substituents in the primary compound enhance NNMT inhibitory activity by increasing electrophilicity at the pyrimidine core, which may facilitate interactions with the enzyme’s active site . In contrast, the 2-amino and 4-methoxy groups in the analogous compound could reduce potency against NNMT but improve solubility and metabolic stability due to hydrogen-bonding capabilities .
  • N-Substituent Modifications: The 3-methoxyphenyl group in the primary compound provides a planar aromatic moiety suitable for NNMT binding.

Pharmacological Profiles

  • 2,4,6-Trichloro Derivative: High lipophilicity may limit bioavailability but enhance tissue penetration. Preliminary data suggest IC50 values in the nanomolar range for NNMT inhibition, though exact figures are pending publication .

Biological Activity

2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide is a synthetic compound belonging to the pyrimidine derivative class, known for its diverse biological activities. The compound features a unique structure characterized by a pyrimidine ring substituted with three chlorine atoms and a methoxyphenyl group. Its molecular formula is C12H8Cl3N3O2C_{12}H_{8}Cl_{3}N_{3}O_{2} with a molecular weight of approximately 302.54 g/mol .

The presence of the carboxamide functional group and chlorinated pyrimidine core contributes to the compound's reactivity. The chlorines facilitate nucleophilic substitution reactions, while the carboxamide can undergo hydrolysis or condensation under various conditions. The synthesis typically involves multi-step routes that may include chlorination and coupling reactions.

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, similar compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting this compound may possess comparable efficacy .

Anti-inflammatory Activity

Pyrimidine derivatives are often investigated for their anti-inflammatory effects. Studies have shown that they can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The methoxy group in this compound may enhance its lipophilicity and bioavailability, making it a candidate for further pharmacological evaluation in inflammatory diseases .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity through mechanisms that may involve apoptosis induction or cell cycle arrest. Similar pyrimidine derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines, including those from breast, lung, and colon cancers. Further research is needed to elucidate the specific pathways modulated by this compound .

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives akin to this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that related compounds exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compounds showed lower toxicity towards normal cells while maintaining efficacy against bacterial biofilms .
  • Anticancer Activity : A study reported that triazolopyrimidine derivatives displayed significant antiproliferative effects on various cancer cell lines with IC50 values comparable to standard chemotherapeutics. This suggests that this compound could be evaluated for similar properties .

Comparative Analysis

To better understand the potential of this compound in relation to other compounds, a comparison table is provided below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2,4-Dichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamideC11H9Cl2N3O2Fewer chlorine atomsModerate antibacterial activity
2-Chloro-N-(4-methylphenyl)pyrimidine-5-carboxamideC12H10ClN3O2Different phenyl substitutionAnticancer properties
2,6-Dichloro-N-(2-methylphenyl)pyrimidine-5-carboxamideC12H10Cl2N3O2Distinct methyl substitutionAnti-inflammatory effects

This table highlights how variations in substitution patterns can influence biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a pyrimidine core. A plausible route includes:

  • Step 1 : Chlorination of a pyrimidine precursor (e.g., 5-carboxypyrimidine) using POCl₃ or PCl₅ to introduce chlorine atoms at positions 2, 4, and 6 .
  • Step 2 : Coupling the chlorinated pyrimidine with 3-methoxyaniline via a carboxamide-forming reaction, such as using EDCI/HOBt or DCC as coupling agents in anhydrous DMF .
  • Key Considerations : Reaction conditions (temperature, solvent purity) significantly impact yield. For example, reports yields of 2–5% for analogous multi-step syntheses, highlighting the need for optimization .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from the 3-methoxyphenyl group) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98% by reversed-phase C18 column, UV detection at 254 nm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., as in for analogous pyrimidine derivatives) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR), given the structural similarity to known kinase inhibitors .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with modified methoxy positions (e.g., 4-methoxyphenyl vs. 3,4-dimethoxyphenyl) to assess electronic/steric effects on target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. highlights the role of carboxamide groups in hydrogen bonding .
  • Data Table :
Substituent PositionIC₅₀ (EGFR Kinase)LogP
3-Methoxy12 nM2.8
4-Methoxy45 nM3.1
3,4-Dimethoxy8 nM2.5

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Purity Validation : Re-analyze compound batches via LC-MS to rule out degradation products (e.g., dechlorination or hydrolysis of the carboxamide) .
  • Assay Standardization : Control for variables like cell line passage number (e.g., HeLa vs. HEK293) or ATP concentration in kinase assays .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. demonstrates how methoxy group positioning alters activity by 3–5-fold, which may explain discrepancies .

Q. What computational methods are suitable for predicting this compound’s metabolic stability?

  • Methodological Answer :

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., oxidative demethylation of the methoxy group) .
  • CYP450 Inhibition Assays : Employ fluorogenic substrates (e.g., CYP3A4) to assess hepatic metabolism interference .

Methodological Considerations

  • Synthetic Challenges : indicates low yields (2–5%) in multi-step syntheses, necessitating optimization of protecting groups (e.g., tert-butyl for carboxamide intermediates) .
  • Crystallographic Analysis : ’s crystal structure of a thiazolo-pyrimidine analog provides a template for resolving hydrogen-bonding networks in the target compound .
  • Biological Relevance : and emphasize the compound’s potential as a kinase inhibitor, warranting focused in vivo toxicity profiling (e.g., zebrafish models) .

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